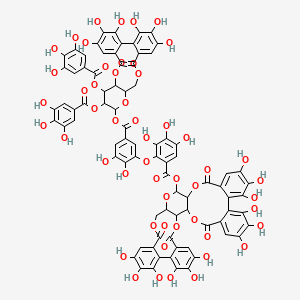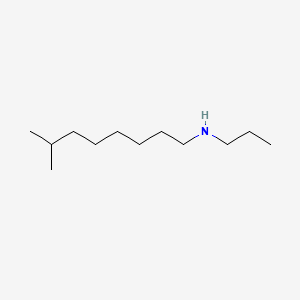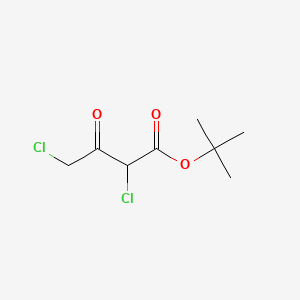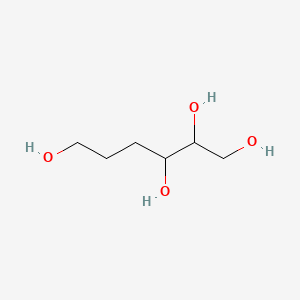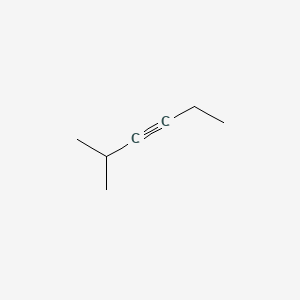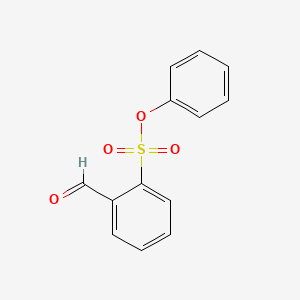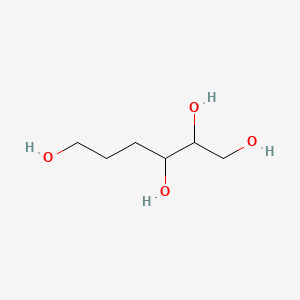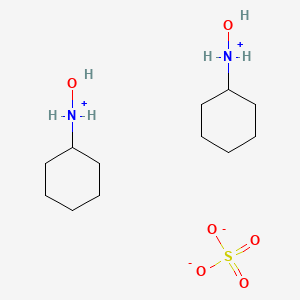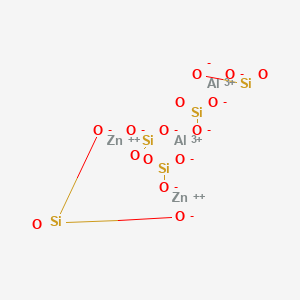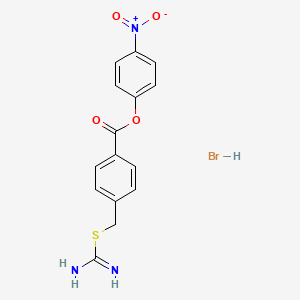
2-Octyldodecyl octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octyldodecyl octanoate is an ester compound with the molecular formula C28H56O2 and a molecular weight of 424.74 g/mol . It is commonly used in the cosmetic and personal care industry due to its excellent emollient properties, providing a smooth and silky feel to the skin. This compound is also known for its stability and non-greasy texture, making it a popular ingredient in various formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Octyldodecyl octanoate can be synthesized through the esterification reaction between 2-octyldodecanol and octanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Octyldodecyl octanoate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce 2-octyldodecanol and octanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a new ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide or potassium hydroxide.
Major Products Formed
Hydrolysis: 2-octyldodecanol and octanoic acid.
Transesterification: New esters and alcohols depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
2-Octyldodecyl octanoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of biological assays and experiments due to its non-toxic nature.
Medicine: Incorporated in topical formulations for its emollient properties, aiding in the delivery of active pharmaceutical ingredients.
Industry: Utilized in the production of cosmetics, personal care products, and lubricants
Wirkmechanismus
The primary mechanism of action of 2-octyldodecyl octanoate is its ability to act as an emollient. It forms a protective layer on the skin, reducing water loss and providing a smooth texture. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and improving hydration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Octyldodecanol: An alcohol with similar emollient properties but lacks the ester functionality.
Octyl octanoate: Another ester with similar applications but different molecular structure and properties.
Octyl salicylate: Used in sunscreens, providing UVB protection but with different chemical properties
Uniqueness
2-Octyldodecyl octanoate stands out due to its unique combination of stability, non-greasy texture, and excellent emollient properties. Its ability to enhance the skin barrier function and provide a smooth feel makes it a preferred choice in various formulations .
Eigenschaften
CAS-Nummer |
94277-31-3 |
|---|---|
Molekularformel |
C28H56O2 |
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
2-octyldodecyl octanoate |
InChI |
InChI=1S/C28H56O2/c1-4-7-10-13-15-16-19-21-24-27(23-20-18-14-11-8-5-2)26-30-28(29)25-22-17-12-9-6-3/h27H,4-26H2,1-3H3 |
InChI-Schlüssel |
BQICHPILIPUDHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



